molecular formula C14H25NO4 B2838004 Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 2411253-94-4

Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No.: B2838004
CAS No.: 2411253-94-4
M. Wt: 271.357
InChI Key: VOXZLOSSSRQZSD-UHFFFAOYSA-N
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Description

Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a spirocyclic chemical building block of interest in medicinal chemistry and drug discovery research. This compound belongs to a class of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives recognized for their potential as key intermediates in the synthesis of biologically active molecules . Specifically, analogs within this chemical family, known as oxaspiropiperidines, have been identified as first-in-class, allosteric inhibitors of the nsP2 helicase in alphaviruses . These inhibitors have shown promising broad-spectrum antiviral activity against significant pathogens such as the chikungunya virus (CHIKV), Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV) in research settings . The structural motif of this spirocyclic scaffold is frequently utilized to develop novel therapeutic agents. This product is intended for research purposes as a building block in organic synthesis and chemical biology. It is strictly for laboratory research and further manufacturing use only. It is not intended for direct human, animal, or diagnostic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-9-18-14(10-15)6-4-11(16)5-7-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZLOSSSRQZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by esterification. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of spiro compounds, such as tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that certain spiro compounds showed significant activity against various bacterial strains, suggesting potential for development as new antibiotics .

2. Analgesic Properties

Case studies indicate that spirocyclic compounds can act as analgesics. For instance, the compound has been tested for pain relief in animal models, showing efficacy comparable to established analgesics without the common side effects associated with opioids . This opens avenues for developing safer pain management therapies.

Material Science Applications

1. Polymer Chemistry

This compound can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for enhanced mechanical properties and thermal stability in polymer matrices. Research indicates that incorporating this compound into polymer blends can improve tensile strength and flexibility .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its potential in drug delivery systems. Studies have shown that it can be used to create nanoparticles that encapsulate therapeutic agents, improving their solubility and bioavailability . This application is particularly relevant for poorly soluble drugs.

Data Summary Table

Application AreaDescriptionKey Findings
Antimicrobial ActivityPotential antibiotic developmentSignificant activity against bacterial strains
Analgesic PropertiesPain relief efficacyComparable to established analgesics
Polymer ChemistryMonomer for novel polymersImproved tensile strength and flexibility
Drug Delivery SystemsEnhances drug solubility and bioavailabilityEffective in creating nanoparticles for drug delivery

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several spiro compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Development

In a polymer chemistry study, researchers synthesized a series of copolymers using this compound as a key monomer. The resulting materials exhibited enhanced mechanical properties compared to conventional polymers, making them suitable for applications in packaging and biomedical devices .

Mechanism of Action

The mechanism by which tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Variations and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound CAS Number Molecular Formula Molecular Weight Key Features
Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate 2411253-94-4 C₁₄H₂₅NO₄ 271.36 9-hydroxy group, 1-oxa-4-aza spiro system
Tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate 1251012-92-6 C₁₄H₂₃NO₄ 269.34 9-oxo (keto) group instead of hydroxyl
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate N/A C₂₁H₃₁NO₂ 329.48 Phenyl substituent at position 9, lacks oxa ring
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate 1160247-06-2 C₁₃H₂₄N₂O₃ 256.34 Additional nitrogen at position 8 (4,8-diaza system)
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₃NO₃ 269.34 Nitrogen at position 3 (vs. 4), 9-oxo group

Key Findings from Comparative Studies

The 9-phenyl derivative lacks polar substituents, resulting in higher lipophilicity (LogP ~3.5) and reduced aqueous solubility .

Reactivity :

  • The 9-oxo analog (CAS 1251012-92-6) is more reactive toward nucleophiles due to the electrophilic ketone group, enabling further functionalization .
  • The 1-oxa-4,8-diaza variant (CAS 1160247-06-2) exhibits dual hydrogen-bonding sites, making it a preferred scaffold for protease inhibitors .

Synthetic Accessibility :

  • The target compound’s synthesis requires diastereomer separation due to stereochemical complexity, whereas analogs like the 9-oxo derivative are synthesized in higher yields (>50%) via oxidation reactions .
  • The 9-phenyl variant is synthesized via Friedel-Crafts alkylation, but low yields (~32%) limit scalability .

Biological Activity: Spirocyclic compounds with 1-oxa-4-aza systems (e.g., CAS 271245-38-6) show improved metabolic stability in pharmacokinetic studies compared to non-spirocyclic amines . The 9-hydroxy derivative has shown promise in targeting G-protein-coupled receptors (GPCRs) due to its hydrogen-bonding capabilities .

Biological Activity

Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, a compound with the molecular formula C14H25NO4C_{14}H_{25}NO_4 and a molecular weight of 271.36 g/mol, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure, which contributes to its biological properties. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC14H25NO4C_{14}H_{25}NO_4
Molecular Weight271.36 g/mol
CAS Number2411253-94-4
IUPAC NameThis compound
InChI KeyVOXZLOSSSRQZSD-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane derivatives exhibit significant antimicrobial activity. For instance, studies on related spiro compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The mechanism often involves the inhibition of specific enzymes critical for bacterial survival.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to increased susceptibility of bacteria to other antimicrobial agents.
  • Receptor Modulation : It may act as a ligand for specific receptors, modulating their activity and affecting cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Antitubercular Activity : A study identified several spiro compounds with antitubercular properties, demonstrating that modifications in the structure could enhance potency against Mtb . The lead compounds showed MIC values in the low micromolar range.
  • Structure-Activity Relationship (SAR) : Research into the SAR of related spiro compounds revealed that specific functional groups significantly influence their biological activity. For example, the presence of hydroxyl groups was found to enhance antimicrobial efficacy .
  • In Vitro Studies : In vitro assays indicated that certain derivatives exhibited cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells, suggesting potential for dual therapeutic applications .

Q & A

Q. What are the established synthetic pathways for Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and functional group modifications. A common method involves:

  • Reduction of ketones : Sodium borohydride (NaBH₄) in aqueous THF at 16°C reduces ketones to secondary alcohols, achieving high stereochemical control .
  • Boc protection : Reaction with tert-butyl chloroformate under basic conditions (e.g., potassium carbonate) to introduce the Boc group .
  • Purification : Column chromatography or recrystallization ensures purity (>95%) .

Q. Critical Parameters :

  • Temperature : Lower temperatures (0–25°C) minimize side reactions during Boc protection .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity .
  • Catalyst selection : 4-(Dimethylamino)pyridine (DMAP) accelerates acylation reactions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ 1.4 ppm, spirocyclic protons at δ 3.2–4.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) confirms molecular weight (e.g., m/z 271.36 for C₁₄H₂₅NO₄) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and hydrogen bonding networks .

Q. Example Crystallographic Data :

ParameterValue
Space groupP2₁2₁2₁
Bond length (C-O)1.43 Å
Torsion angle112.5°

Q. What are the common chemical reactions that this compound undergoes, and how are these reactions optimized for derivatization?

  • Oxidation : Hydrogen peroxide converts alcohols to ketones, critical for introducing reactive electrophilic sites .
  • Nucleophilic substitution : Alkyl halides react with the amino group to generate diverse analogs .
  • Reductive amination : Sodium cyanoborohydride (NaBH₃CN) modifies secondary amines for enhanced bioactivity .

Q. Optimization Strategies :

  • pH control : Maintain neutral pH during substitutions to avoid Boc deprotection.
  • Catalytic systems : Use Pd/C for hydrogenolysis of benzyl groups without affecting the spirocyclic core .

Advanced Questions

Q. How can researchers optimize the stereoselective synthesis to achieve high enantiomeric excess?

  • Chiral catalysts : Use (R)-BINAP with palladium for asymmetric hydrogenation (up to 92% ee) .
  • Solvent effects : Chiral solvents like (S)-limonene induce preferential crystallization of enantiomers .

Q. Comparison of Reducing Agents :

AgentSolventee (%)Reference
NaBH₄THF/H₂O85
LiAlH₄THF92

Q. What methodologies resolve discrepancies between predicted and observed biological activities of this compound and its analogs?

  • Structure-Activity Relationship (SAR) : Compare analogs with modifications (e.g., hydroxy vs. amino groups) to identify key pharmacophores .
  • Binding assays : Surface plasmon resonance (SPR) quantifies target affinity (e.g., KD = 12 nM for kinase inhibition) .

Q. Analog Activity Table :

Compound ModificationBioactivity (IC₅₀)
Sulfur substitution (S)8.2 µM
Hydroxy group addition (-OH)3.5 µM

Q. How do hydrogen bonding patterns predicted computationally compare with experimental crystallographic data?

  • Computational modeling : Etter’s graph set analysis predicts hydrogen bond motifs (e.g., R₂²(8) rings) .
  • Experimental validation : SHELXL-refined structures confirm intramolecular H-bonds (O-H···N, 2.89 Å) .

Q. How do heteroatom substitutions (e.g., O→S) influence physicochemical properties?

  • Solubility : Sulfur analogs exhibit higher lipophilicity (logP +0.7) .
  • Metabolic stability : Thioether derivatives resist cytochrome P450 oxidation (t₁/₂ > 6 hrs) .

Q. What computational approaches predict reactivity in solvent systems?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict nucleophilic sites (e.g., LUMO = -1.3 eV at the carbonyl group) .
  • Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water vs. DMSO) .

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